3-(2-Fluorophenyl)propane-1,2-diamine
Description
3-(2-Fluorophenyl)propane-1,2-diamine is a fluorinated diamine derivative with a phenyl ring substituted at the second carbon of a propane-1,2-diamine backbone. Fluorine substituents are known to enhance biological activity by influencing electronic properties, lipophilicity, and metabolic stability . For example, CF₃-containing propane-1,2-diamine hybrids (e.g., compound 6u) exhibit potent antitubercular activity, highlighting the role of fluorine-derived substituents in optimizing drug candidates .
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-(2-fluorophenyl)propane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8H,5-6,11-12H2 |
InChI Key |
MMQGBCAIJPJNFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison of Diamine Linkers
The position of amino groups and substituents on the diamine backbone significantly impacts biological activity and toxicity:
Key Observations:
- Position of Amino Groups: Propane-1,2-diamines (e.g., 6u) balance activity and safety better than propane-1,3-diamines, which show higher cytotoxicity despite lower MIC values .
- Substituent Effects : Fluorine-containing groups (e.g., 2-FPh, CF₃) enhance target engagement. For instance, CF₃ in 6u improves antitubercular activity without relying on lipophilicity .
Cytotoxicity and Selectivity
- Propane-1,3-diamine Linkers: Compounds 11, 14, and 15 (propane-1,3-diamine derivatives) show IC₅₀ values < 10 µM, likely due to non-specific interactions with mammalian cells .
- Propane-1,2-diamine Derivatives : Lower cytotoxicity (IC₅₀ > 20 µM) suggests better selectivity, making them preferable for therapeutic development .
Structural Insights from Self-Assembly and Coordination
- Hydrogen Bonding : Propane-1,2-diamine forms stable ionic layers via NH-O hydrogen bonding, as seen in 4-tert-butylbenzoic acid adducts. The 2-fluorophenyl group may disrupt stacking patterns, altering solubility .
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